molecular formula C22H22N2OS B2603897 1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223779-48-3

1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No. B2603897
M. Wt: 362.49
InChI Key: KPUPKNDCZJNRDD-UHFFFAOYSA-N
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Description

1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of spirocyclic compounds, which are known for their unique chemical and biological properties.

Scientific Research Applications

Synthesis and Structural Elucidation

Several studies have reported on the design, synthesis, and structural analysis of compounds related to 1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione. The synthesis processes typically involve cycloaddition reactions, ring contractions, and reactions with various nucleophiles to produce novel spiro compounds and heterocyclic derivatives with significant structural diversity. For instance, Rajanarendar et al. (2010) synthesized novel isoxazolyl 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-diones and isoxazolyl 1-oxa-6-thia-2,4,9-triazaspiro[4.4]non-2-ene-8-ones, demonstrating significant biological activity against standard strains (Rajanarendar et al., 2010). Similarly, synthesis and structural elucidation of diazaspiro and tetrazaspiro derivatives have been reported, highlighting the diversity of synthetic approaches and the potential for generating structurally complex and biologically active molecules (Farag et al., 2008).

Bioactivity

The bioactivity of these compounds is a significant area of interest, with studies focusing on antimicrobial, antifungal, antitumor, and antidiabetic properties. For example, compounds synthesized by Rajanarendar et al. showed significant biological activity, suggesting potential applications in the development of new antimicrobial and antifungal agents. Further, Flefel et al. (2019) developed spirothiazolidines analogs demonstrating significant anticancer and antidiabetic activities, indicating the therapeutic potential of these compounds in treating cancer and diabetes (Flefel et al., 2019).

properties

IUPAC Name

(4-methylphenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS/c1-15-8-10-17(11-9-15)20(25)24-21(26)19(18-7-5-6-16(2)14-18)23-22(24)12-3-4-13-22/h5-11,14H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUPKNDCZJNRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

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